N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated cyclohexyl, oxadiazole, and isoxazole moieties, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O3/c1-8-6-10(19-22-8)13(21)17-7-11-18-12(20-23-11)9-2-4-14(15,16)5-3-9/h6,9H,2-5,7H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIFYNDNWJEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the 4,4-difluorocyclohexyl moiety: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.
Coupling of the oxadiazole and isoxazole rings: This step typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a modulator of biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to act as a modulator of small-conductance calcium-activated potassium channels (SK channels), leading to hyperpolarization of neurons and a decrease in firing rate. This mechanism is particularly relevant in the context of neurological disorders where modulation of neuronal activity is beneficial .
Comparison with Similar Compounds
Similar Compounds
- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine
- (4,4-difluorocyclohexyl)methanol
Uniqueness
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide stands out due to its combination of fluorinated cyclohexyl, oxadiazole, and isoxazole moieties, which confer unique chemical and biological properties. Its ability to modulate SK channels distinguishes it from other similar compounds that may not have the same specificity or efficacy in biological systems.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 423.44 g/mol. The compound features an oxadiazole ring and a methylisoxazole moiety, which are known for their pharmacological relevance.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring is known for its electrophilic properties, allowing it to react with nucleophilic sites in proteins and nucleic acids. This interaction may modulate enzymatic activities or disrupt critical cellular processes.
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole structure exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
Anticancer Activity
Studies have also explored the anticancer potential of oxadiazole derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain oxadiazole compounds have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .
Antiviral Properties
Preliminary investigations suggest that this compound may possess antiviral activity as well. The structural features that allow for interaction with viral proteins could hinder viral replication processes .
Case Studies
- Antimicrobial Efficacy : A comparative study conducted on various oxadiazole derivatives demonstrated that those with difluorocyclohexyl substituents exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in optimizing biological activity .
- Anticancer Research : In a study focusing on the anticancer effects of oxadiazole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against several cancer cell lines. Notably, one derivative showed a significant reduction in cell viability at low concentrations, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-3-carboxamide?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., isoxazole and oxadiazole derivatives) often involves coupling reactions under controlled conditions. For example, describes amide bond formation using carboxamide precursors and amines in DMF or DMSO, with yields improved by optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents . Ultrasound-assisted methods (as noted in ) may enhance reaction rates and purity by reducing side-product formation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. provides a template for interpreting NMR spectra, such as δ=10.36 (s, 1H) for hydroxyl protons and fluorine coupling constants (e.g., ) in NMR . X-ray crystallography or HPLC-MS can further validate purity, especially for detecting fluorinated byproducts .
Q. How should researchers design initial bioactivity screening assays for this compound?
- Methodological Answer : Begin with in vitro assays using purified enzymes or cellular models (e.g., mitochondrial assays from ). Use standardized protocols for mitochondrial isolation (e.g., C57BL6/J mouse liver mitochondria in sucrose-Tris buffer) and measure parameters like calcium retention capacity or membrane potential with probes (e.g., Rh123) . Dose-response curves (0.1–100 µM) in 96-well plates are recommended to assess potency and cytotoxicity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Use zebrafish models (as in ) to bridge in vitro and mammalian studies, as they allow real-time imaging of compound distribution and toxicity . Pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) and metabolite identification via LC-MS/MS are critical to explain efficacy gaps .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
- Methodological Answer : Combine target-based and phenotypic screening. For example, highlights interaction studies using surface plasmon resonance (SPR) or thermal shift assays to identify binding partners (e.g., kinases, GPCRs) . CRISPR-Cas9 knockout models or siRNA silencing can validate candidate targets. Molecular dynamics simulations of the fluorocyclohexyl moiety may predict binding to hydrophobic pockets in proteins .
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodological Answer : Variability often stems from impurities in fluorinated intermediates. Implement rigorous quality control (QC) via HPLC with charged aerosol detection (CAD) to quantify trace impurities (e.g., <0.1% per ICH guidelines). emphasizes stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways . Standardize synthesis protocols (e.g., solvent purity, inert atmosphere) to minimize variability .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For mitochondrial assays (), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Bayesian hierarchical models can account for inter-experimental variability in high-throughput screens .
Q. How can researchers differentiate specific target engagement from off-target effects?
- Methodological Answer : Employ orthogonal assays (e.g., CETSA for target engagement, phosphoproteomics for pathway analysis). ’s use of selective inhibitors (e.g., verapamil, CsA) as controls helps isolate mitochondrial-specific effects . Negative controls with structurally similar but inactive analogs (e.g., ’s simpler oxadiazole derivatives) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
